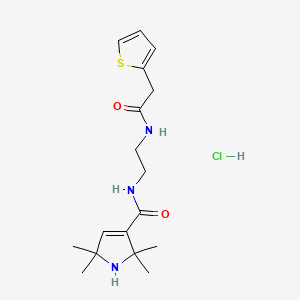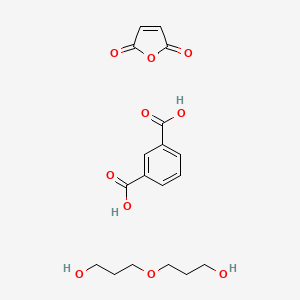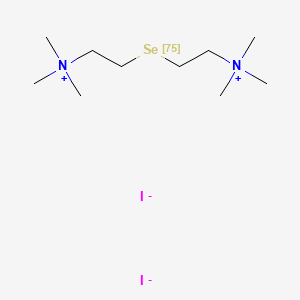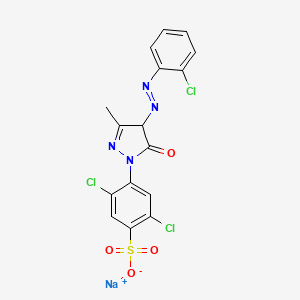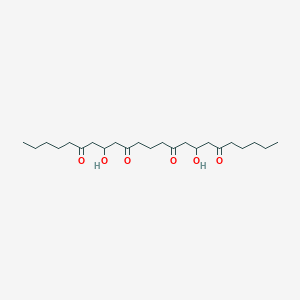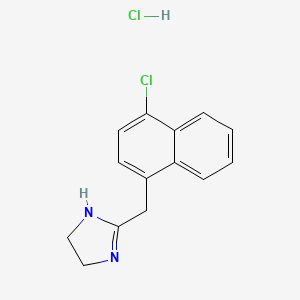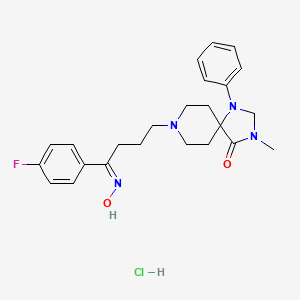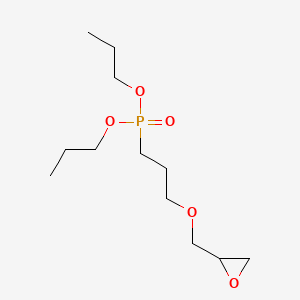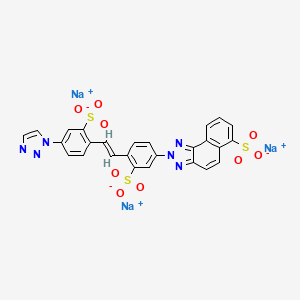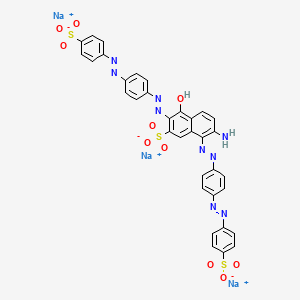
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form azo compounds.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in textile and paper industries for dyeing purposes.
作用机制
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form covalent bonds or interact through non-covalent interactions. The pathways involved often include electron transfer and radical formation.
相似化合物的比较
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-amino-3-hydroxy-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-hydroxy-4-((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
Uniqueness
The unique arrangement of the azo groups and the specific positions of the sulfonic acid groups in 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt confer distinct color properties and solubility characteristics, making it particularly valuable in dye applications.
属性
CAS 编号 |
6949-14-0 |
|---|---|
分子式 |
C34H22N9Na3O10S3 |
分子量 |
881.8 g/mol |
IUPAC 名称 |
trisodium;7-amino-4-hydroxy-3,8-bis[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H25N9O10S3.3Na/c35-30-18-17-28-29(32(30)42-40-22-5-1-20(2-6-22)36-38-24-9-13-26(14-10-24)54(45,46)47)19-31(56(51,52)53)33(34(28)44)43-41-23-7-3-21(4-8-23)37-39-25-11-15-27(16-12-25)55(48,49)50;;;/h1-19,44H,35H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI 键 |
IFWYCTITSILLCU-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=C(C(=C(C=C43)S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


